molecular formula C5H2Br2N2O B2405922 4,6-Dibromopyrimidine-5-carbaldehyde CAS No. 30129-50-1

4,6-Dibromopyrimidine-5-carbaldehyde

Cat. No. B2405922
CAS RN: 30129-50-1
M. Wt: 265.892
InChI Key: GQKMOKSQVJSKFR-UHFFFAOYSA-N
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Description

4,6-Dibromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H2Br2N2O . It has a molecular weight of 265.89000 .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromopyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with two bromine atoms and a carbaldehyde group . The exact mass of the molecule is 263.85300 .

Scientific Research Applications

Synthesis and Derivative Formation

4,6-Dibromopyrimidine-5-carbaldehyde has been utilized in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of expanded porphyrins, as shown in the study by Maes et al. (2005), where it facilitated the creation of [26]hexaphyrin and its derivatives (Maes, Vanderhaeghen, & Dehaen, 2005). Additionally, Zinchenko et al. (2018) explored its interaction with glycine esters, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Inhibitory Activity and Bioassay Studies

In the field of medicinal chemistry, derivatives of 4,6-dibromopyrimidine-5-carbaldehyde have shown potential as inhibitors in various biochemical pathways. Huang et al. (2011) and Xu et al. (2008) reported the synthesis of 4-aminopyrimidine-5-carbaldehyde oxime derivatives with significant inhibitory activity against VEGFR-2, a key factor in angiogenesis (Huang, Li, Lamontagne, Greenberger, & Connolly, 2011) and EGFR, ErbB-2 tyrosine kinases (Xu, Searle, Hughes, Beck, Connolly, Abad, Neeper, Struble, Springer, Emanuel, Gruninger, Pandey, Adams, Moreno-Mazza, Fuentes-Pesquera, Middleton, & Greenberger, 2008). Furthermore, Suresh et al. (2010) conducted bioassay studies on 7-substituted pyrido[2,3-d]pyrimidines derived from 4-aminopyrimidine-5-carbaldehyde, revealing significant antimicrobial and antioxidant activities (Suresh, Lavanya, Vasu, Sudhakar, & Rao, 2010).

Quantum Structure-Activity Relationship Studies

QSAR (Quantitative Structure-Activity Relationship) studies have also been conducted using derivatives of 4,6-dibromopyrimidine-5-carbaldehyde. Nekoei et al. (2015) performed a QSAR study on 4-aminopyrimidine-5-carbaldehyde oxime derivatives, providing insights into their potent VEGFR-2 inhibitory activity, which could guide the design of more potent inhibitors (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).

properties

IUPAC Name

4,6-dibromopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKMOKSQVJSKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromopyrimidine-5-carbaldehyde

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